molecular formula C17H18N2O3 B2830944 3-{[1-(2-Methoxybenzoyl)azetidin-3-yl]methoxy}pyridine CAS No. 2380097-89-0

3-{[1-(2-Methoxybenzoyl)azetidin-3-yl]methoxy}pyridine

Cat. No.: B2830944
CAS No.: 2380097-89-0
M. Wt: 298.342
InChI Key: UWBCSCATYZQAIJ-UHFFFAOYSA-N
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Description

3-{[1-(2-Methoxybenzoyl)azetidin-3-yl]methoxy}pyridine is an organic compound with the molecular formula C17H18N2O3 and a molecular weight of 298.342 g/mol This compound is characterized by the presence of a methoxyphenyl group, a pyridin-3-yloxymethyl group, and an azetidin-1-ylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-Methoxybenzoyl)azetidin-3-yl]methoxy}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.

    Attachment of the Pyridin-3-yloxymethyl Group: This step involves the nucleophilic substitution reaction where the azetidinone intermediate reacts with a pyridin-3-yloxymethyl halide under basic conditions.

    Introduction of the Methoxyphenyl Group: The final step involves the Friedel-Crafts acylation reaction where the intermediate compound reacts with methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-Methoxybenzoyl)azetidin-3-yl]methoxy}pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or pyridin-3-yloxymethyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

3-{[1-(2-Methoxybenzoyl)azetidin-3-yl]methoxy}pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[1-(2-Methoxybenzoyl)azetidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyphenyl)-[3-(pyridin-2-yloxymethyl)azetidin-1-yl]methanone
  • (2-Methoxyphenyl)-[3-(pyridin-4-yloxymethyl)azetidin-1-yl]methanone
  • (2-Methoxyphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-2-yl]methanone

Uniqueness

3-{[1-(2-Methoxybenzoyl)azetidin-3-yl]methoxy}pyridine is unique due to the specific positioning of the methoxyphenyl and pyridin-3-yloxymethyl groups on the azetidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-methoxyphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-21-16-7-3-2-6-15(16)17(20)19-10-13(11-19)12-22-14-5-4-8-18-9-14/h2-9,13H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBCSCATYZQAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CC(C2)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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